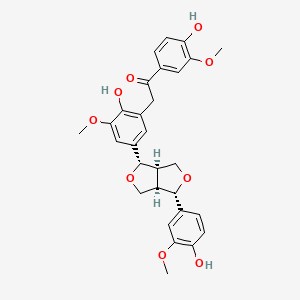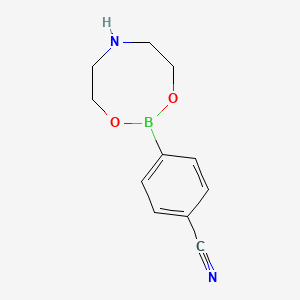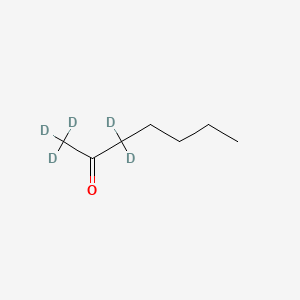
2-Cyano-2,2-dimethylethane-1-sulfonyl chloride
Vue d'ensemble
Description
“2-Cyano-2,2-dimethylethane-1-sulfonyl chloride” is a chemical compound with the CAS number 1432681-16-7 . It has a molecular weight of 181.64 and a molecular formula of C5H8ClNO2S .
Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The compound is stored at room temperature . The boiling point is not specified .Applications De Recherche Scientifique
Chemical Synthesis and Reactions
- Synthesis of Heterocyclic Compounds : 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride is used in the synthesis of various heterocyclic compounds. For example, 3-Cyanopyridine-2-sulfonyl chlorides were synthesized by oxidative chlorination, which are key intermediates in the production of N-substituted sulfonylamides (Dmitrieva et al., 2009).
- Reactions with Nucleophiles : 2-Cyanoindole derivatives, prepared using similar cyano compounds, react with various nucleophiles, demonstrating the versatility of these cyano compounds in synthetic chemistry (Lin & Fang, 1993).
Catalysis and Material Synthesis
- Catalytic Reactions : The compound finds application in catalytic processes. For instance, 1-ethenylcyclopropylsulfonates, which can be derived from similar cyano sulfonyl compounds, undergo palladium(0) catalyzed nucleophilic substitution, showcasing their potential in catalyzed synthetic transformations (Stolle et al., 1992).
- Material Synthesis : The synthesis of nitriles from primary amides or aldoximes, involving the use of similar cyano compounds, highlights their role in the preparation of materials with potential industrial applications (Ding et al., 2018).
Pharmaceutical and Biological Applications
- Antimicrobial Compound Synthesis : Cyanoacetamides, related to this compound, are used in the synthesis of heterocycles with sulfamoyl moiety, demonstrating significant antibacterial and antifungal activities, indicating their potential in pharmaceutical research (Darwish et al., 2014).
Industrial Applications
- Production of Detergents and Resins : Sulfonyl chlorides, closely related to this compound, are extensively used in the production of detergents, ion-exchange resins, and pharmaceuticals, showcasing the industrial significance of these compounds (Lezina et al., 2011).
Propriétés
IUPAC Name |
2-cyano-2-methylpropane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO2S/c1-5(2,3-7)4-10(6,8)9/h4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPCRGLDAAXZDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1448113.png)




![[3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1448122.png)







![2-[(1R)-1-azidoethyl]-1-methoxy-4-methylbenzene](/img/structure/B1448133.png)